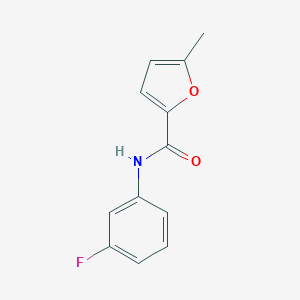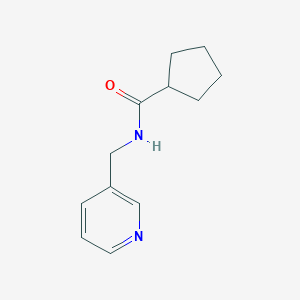![molecular formula C20H30N2O2 B258818 N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide](/img/structure/B258818.png)
N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide, also known as PNU-282987, is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide selectively activates the α7 nAChR, which is a ligand-gated ion channel that is widely expressed in the central nervous system (CNS). Activation of the α7 nAChR leads to the influx of calcium ions into the cell, which triggers a cascade of intracellular signaling pathways that are involved in synaptic plasticity, learning, and memory. In addition, activation of the α7 nAChR has been shown to have anti-inflammatory and neuroprotective effects in the CNS.
Biochemical and Physiological Effects:
N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide has been shown to improve cognitive function, memory, and attention in animal models of Alzheimer's disease, schizophrenia, and ADHD. In addition, N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide has been shown to have anti-inflammatory and neuroprotective effects in animal models of neurodegenerative diseases. These effects are thought to be mediated by the activation of the α7 nAChR and the subsequent modulation of intracellular signaling pathways.
Advantages and Limitations for Lab Experiments
One of the advantages of N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide is its selectivity for the α7 nAChR, which allows for more specific and targeted studies of this receptor. However, one of the limitations of N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide is its relatively short half-life, which may limit its use in long-term studies.
Future Directions
There are several potential future directions for the study of N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide. One area of interest is the development of new compounds that have longer half-lives and improved pharmacokinetic properties. Another area of interest is the investigation of the therapeutic potential of N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide in human clinical trials. Finally, there is also interest in exploring the potential of N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide as a tool for studying the α7 nAChR and its role in various neurological and psychiatric disorders.
Synthesis Methods
The synthesis of N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide involves several steps. The first step is the preparation of 4-phenyloxan-4-ylmethylamine, which is then reacted with 2-piperidin-1-ylpropan-1-one to form the desired compound. The final product is obtained after purification by column chromatography and recrystallization.
Scientific Research Applications
N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function, memory, and attention in animal models of Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). In addition, N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide has been shown to have anti-inflammatory and neuroprotective effects in animal models of neurodegenerative diseases.
properties
Product Name |
N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide |
|---|---|
Molecular Formula |
C20H30N2O2 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide |
InChI |
InChI=1S/C20H30N2O2/c1-17(22-12-6-3-7-13-22)19(23)21-16-20(10-14-24-15-11-20)18-8-4-2-5-9-18/h2,4-5,8-9,17H,3,6-7,10-16H2,1H3,(H,21,23) |
InChI Key |
PEQPXWXFRBSBCY-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NCC1(CCOCC1)C2=CC=CC=C2)N3CCCCC3 |
Canonical SMILES |
CC(C(=O)NCC1(CCOCC1)C2=CC=CC=C2)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-cyano-3-methyl-5-[(9H-xanthen-9-ylcarbonyl)amino]thiophene-2-carboxylate](/img/structure/B258735.png)

![Propyl 4-{[(2-chloropyridin-3-yl)carbonyl]amino}benzoate](/img/structure/B258737.png)
![dimethyl 2-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}terephthalate](/img/structure/B258739.png)
![N-(2-bromophenyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B258740.png)
![2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B258742.png)

![3-({[3-(Methoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B258746.png)

![methyl 2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258748.png)
![1-[3-(4-Chlorophenyl)acryloyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B258749.png)
![5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B258751.png)

